molecular formula C4H9N3 B1610860 3-Hydrazinylbutanenitrile CAS No. 352-18-1

3-Hydrazinylbutanenitrile

Cat. No.: B1610860
CAS No.: 352-18-1
M. Wt: 99.13 g/mol
InChI Key: PSXXNWCPDFFHMI-UHFFFAOYSA-N
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Description

3-Hydrazinylbutanenitrile is a chemical compound with the molecular formula C₄H₉N₃.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydrazinylbutanenitrile can be synthesized through various methods. One common approach involves the reaction of butanenitrile with hydrazine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different hydrazine derivatives .

Scientific Research Applications

3-Hydrazinylbutanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-hydrazinylbutanenitrile exerts its effects involves interactions with molecular targets and pathways. It can act as a nucleophile, participating in reactions that modify other molecules. Its hydrazine group allows it to form stable complexes with various substrates, influencing their chemical behavior .

Comparison with Similar Compounds

    3-Hydrazinobutanenitrile: A closely related compound with similar chemical properties.

    Butanenitrile: Lacks the hydrazine group but shares the nitrile functionality.

    Hydrazine derivatives: Compounds with similar hydrazine groups but different carbon backbones.

Properties

IUPAC Name

3-hydrazinylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3/c1-4(7-6)2-3-5/h4,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXXNWCPDFFHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40546351
Record name 3-Hydrazinylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352-18-1
Record name 3-Hydrazinylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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